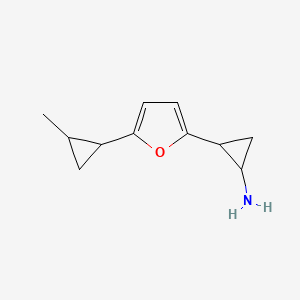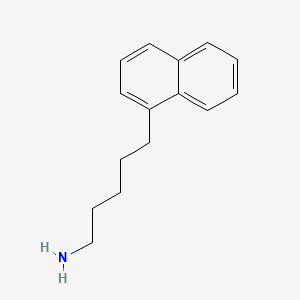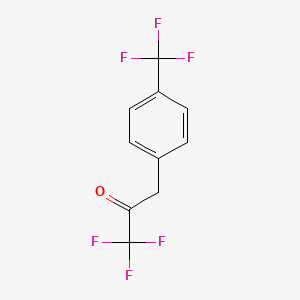![molecular formula C4H12NO3P B13581946 [3-(Methylamino)propyl]phosphonic acid CAS No. 72696-93-6](/img/structure/B13581946.png)
[3-(Methylamino)propyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methylamino)propyl]phosphonic acid: is an organophosphorus compound with the molecular formula C4H12NO3P It is characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a methylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)propyl]phosphonic acid typically involves the reaction of methylamine with 3-chloropropylphosphonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-chloropropylphosphonic acid} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions:
Oxidation: [3-(Methylamino)propyl]phosphonic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group or the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex organophosphorus compounds.
- Employed in the study of reaction mechanisms involving phosphonic acids.
Biology:
- Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine:
- Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or pathways.
Industry:
作用機序
The mechanism of action of [3-(Methylamino)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Methylphosphonic acid: Similar in structure but lacks the propyl chain and methylamino group.
Aminomethylphosphonic acid: Contains an amino group instead of a methylamino group.
Ethylphosphonic acid: Similar phosphonic acid group but with an ethyl chain instead of a propyl chain.
Uniqueness: [3-(Methylamino)propyl]phosphonic acid is unique due to the presence of both a methylamino group and a propyl chain, which confer specific chemical properties and reactivity. This makes it distinct from other phosphonic acids and suitable for specialized applications in various fields .
特性
CAS番号 |
72696-93-6 |
|---|---|
分子式 |
C4H12NO3P |
分子量 |
153.12 g/mol |
IUPAC名 |
3-(methylamino)propylphosphonic acid |
InChI |
InChI=1S/C4H12NO3P/c1-5-3-2-4-9(6,7)8/h5H,2-4H2,1H3,(H2,6,7,8) |
InChIキー |
DRXLIERDDOQKTL-UHFFFAOYSA-N |
正規SMILES |
CNCCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


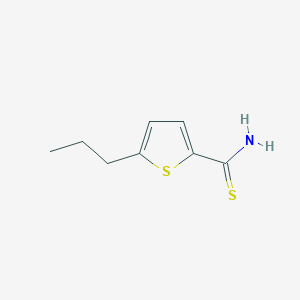
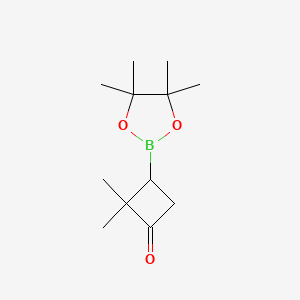
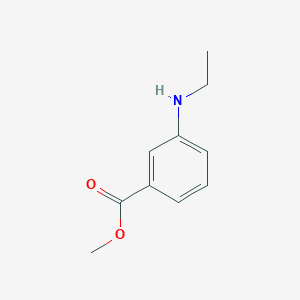

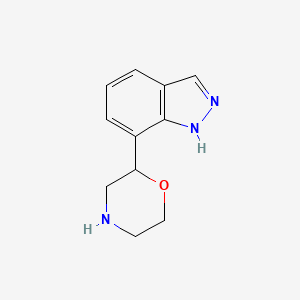
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
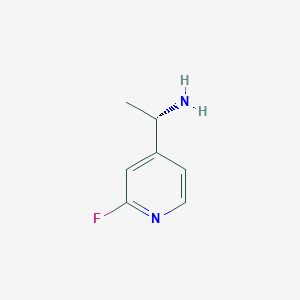
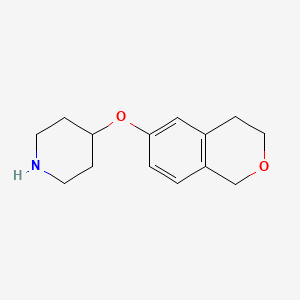
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
